N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide
Description
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide is a synthetic acetamide derivative characterized by a thiophene ring, a phenoxy group, and a hydroxypropyl chain. This compound’s structure combines aromatic and heterocyclic moieties, which are common in pharmacologically active molecules. The thiophene ring enhances electron-rich interactions, while the hydroxypropyl group may contribute to solubility and hydrogen-bonding capacity .
Properties
IUPAC Name |
N-(3-hydroxy-3-thiophen-2-ylpropyl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3S/c17-13(14-7-4-10-20-14)8-9-16-15(18)11-19-12-5-2-1-3-6-12/h1-7,10,13,17H,8-9,11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSMKLDEZCAWKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC(C2=CC=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide typically involves the reaction of 3-hydroxy-3-(thiophen-2-yl)propylamine with 2-phenoxyacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The phenoxyacetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or ethers.
Scientific Research Applications
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The hydroxy and thiophene groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Acetamide Derivatives
Pharmacological and Physicochemical Properties
- Solubility: The hydroxy group in the target compound improves aqueous solubility compared to non-polar analogues like ’s biphenyl derivative.
- Binding Affinity : Thiophene-containing compounds (e.g., ) exhibit stronger π-π interactions with aromatic receptors than purely aliphatic derivatives.
- Metabolic Stability : The absence of trifluoromethyl groups (cf. ) may reduce the target compound’s metabolic resistance compared to benzothiazole derivatives .
Biological Activity
N-(3-hydroxy-3-(thiophen-2-yl)propyl)-2-phenoxyacetamide, identified by its CAS number 1421516-80-4, is a compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, therapeutic potential, and comparisons with similar compounds.
Chemical Structure and Synthesis
The compound features a thiophene ring , a phenoxyacetamide group , and a hydroxypropyl chain . Its synthesis typically involves the reaction of 3-hydroxy-3-(thiophen-2-yl)propylamine with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction conditions are crucial for optimizing yield and purity, often employing techniques like chromatography for purification.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The hydroxy and thiophene groups enhance its binding affinity, which is critical for modulating various biological processes.
Therapeutic Potential
Research has indicated that this compound may possess several therapeutic properties:
- Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis.
- Anticancer Properties : Investigations into its cytotoxic effects against various cancer cell lines (e.g., MCF-7 and HepG2) have shown promising results. The compound has been noted to induce apoptosis in cancer cells, suggesting potential as an anticancer agent .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(3-hydroxy-3-(thiophen-2-yl)propyl)-3-(phenylthio)propanamide | Thiophene ring, phenylthio group | Moderate anticancer activity |
| N-(3-hydroxy-3-(thiophen-2-yl)propyl)-N-methylnitrous amide | Thiophene ring, nitrous amide group | Lower activity compared to target compound |
This compound exhibits distinct reactivity patterns and binding affinities compared to these similar compounds, enhancing its appeal for further research.
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in cancer cell lines at concentrations as low as 10 µM.
- Kinase Inhibition : The compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results indicated that it could inhibit FLT3 kinase with an IC50 value comparable to established inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
